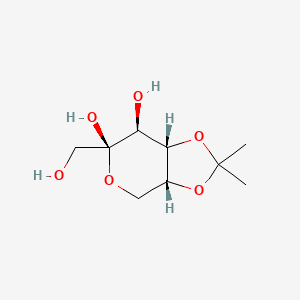

4,5-O-(1-Methylethylidene)-beta-D-fructopyranose

Übersicht

Beschreibung

4,5-O-(1-Methylethylidene)-beta-D-fructopyranose is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose involves the protection of the hydroxyl groups of fructose. One common method includes the reaction of fructose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the acetal . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same protection reaction but is optimized for larger volumes and higher yields. The use of continuous reactors and efficient separation techniques, such as crystallization or chromatography, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-O-(1-Methylethylidene)-beta-D-fructopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Synthesis of Antibacterial and Antifungal Agents

The compound serves as a critical reagent in the synthesis of various antibacterial and antifungal monosaccharide esters. Its derivatives have been explored for their potential to combat resistant strains of bacteria and fungi, showcasing promising results in preliminary studies. For example, it has been utilized in the development of novel compounds aimed at treating infections caused by multidrug-resistant strains of Mycobacterium tuberculosis .

Antihyperlipidemic Compounds

Research indicates that 4,5-O-(1-methylethylidene)-beta-D-fructopyranose can be involved in synthesizing antihyperlipidemic agents. These compounds are designed to lower lipid levels in the blood and may play a role in managing conditions such as hyperlipidemia and associated cardiovascular diseases .

Antitubercular Activity

Recent studies have highlighted the potential of modified sugar molecules derived from this compound as antitubercular agents. One study identified a derivative that exhibited significant bactericidal activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. This compound was further evaluated for its efficacy in animal models, demonstrating a high degree of inhibition against bacterial growth .

| Compound | Activity | Dose (mg/liter) | Inhibition (%) |

|---|---|---|---|

| Compound 5g | Bactericidal | 3.125 | 92.54 |

| Compound 5g | Bactericidal | 6.25 | 95.32 |

| Isoniazid | Control | 25 | - |

| Ethambutol | Control | 100 | - |

Neurological Applications

Topiramate Derivatives

This compound is a precursor for the synthesis of topiramate, an anticonvulsant medication used to treat epilepsy and migraines. The compound has shown efficacy in reducing seizure frequency in clinical settings, with studies indicating that patients receiving topiramate experienced significant reductions in seizure rates compared to placebo groups .

Research on Glycosyl Fructose Derivatives

The exploration of glycosyl fructose derivatives derived from this compound has led to advancements in understanding their biological activities and mechanisms of action. These derivatives are being studied for their potential roles in various biochemical pathways, which could lead to new therapeutic strategies for metabolic disorders .

Wirkmechanismus

The mechanism of action of 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose involves its interaction with enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,5-O-(1-Methylethylidene)-alpha-D-fructopyranose

- 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose

- 4,5-O-(1-Methylethylidene)-beta-D-glucopyranose

Uniqueness

4,5-O-(1-Methylethylidene)-beta-D-fructopyranose is unique due to its specific structure, which provides distinct reactivity and interaction with biological molecules. Its acetal protection makes it a valuable intermediate in synthetic chemistry and a useful tool in glycobiology research .

Biologische Aktivität

4,5-O-(1-Methylethylidene)-beta-D-fructopyranose is a glycosyl compound derived from beta-D-fructopyranose, notable for its unique methylethylidene protective groups at the 4 and 5 positions. This compound has garnered attention in various fields, particularly in pharmaceutical chemistry and glycobiology, due to its biological activities and potential applications in drug development.

The molecular structure of this compound allows for diverse chemical modifications, making it a versatile building block in organic synthesis. Its derivatives, especially topiramate, have significant biological activities, including anticonvulsant effects.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Methylethylidene at positions 4 and 5 | Versatile in synthetic applications |

| Topiramate | Sulfamate-substituted monosaccharide | Anticonvulsant and weight management properties |

Anticonvulsant Effects

Topiramate, a derivative of this compound, is primarily recognized for its anticonvulsant properties. It is utilized in the treatment of epilepsy and migraines. The mechanism of action involves enhancing GABA-activated chloride channels and inhibiting excitatory neurotransmission through interactions with kainate and AMPA receptors . Clinical studies have demonstrated its effectiveness in reducing seizure frequency in patients with various forms of epilepsy.

Anti-Obesity Potential

Research indicates that topiramate may also aid in weight management. It has been shown to reduce appetite and promote weight loss in obese patients. This effect is attributed to its action on neurotransmitter systems involved in appetite regulation .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of compounds related to this compound against cancer cell lines. For instance, certain derivatives exhibited antiproliferative activity against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines. The observed IC50 values were indicative of moderate cytotoxicity .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various biological targets:

- GABA Receptors : Enhances GABAergic transmission.

- Glutamate Receptors : Inhibits excitatory neurotransmission.

- Protein Interactions : Used as a reference material in proteomics for studying protein-sugar interactions.

Clinical Applications of Topiramate

A clinical trial involving topiramate demonstrated significant reductions in seizure frequency among participants with refractory epilepsy. The study highlighted its safety profile and effectiveness compared to placebo treatments .

Antiproliferative Activity

In another study focusing on the antiproliferative effects of methanolic extracts containing derivatives of this compound, researchers found that specific fractions exhibited notable activity against HeLa cells with an IC50 value of approximately 226 µg/mL .

Eigenschaften

IUPAC Name |

(3aR,6R,7S,7aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-8(2)14-5-3-13-9(12,4-10)7(11)6(5)15-8/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMPYYFZUMECON-JAGXHNFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC(C(C2O1)O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858039 | |

| Record name | 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912456-61-2 | |

| Record name | 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.